6-((5-氯吡啶-2-基)氨基)-3-甲基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

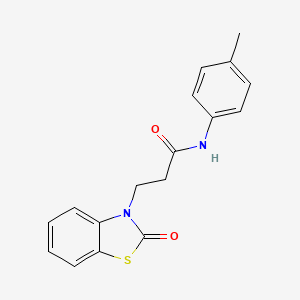

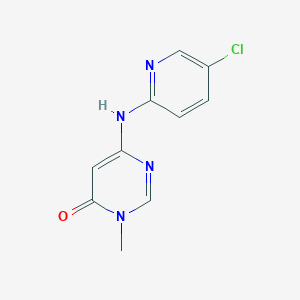

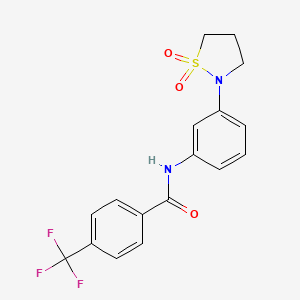

The compound “6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, another six-membered ring with one nitrogen atom . The pyridine ring is substituted with a chlorine atom .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The product of oxidation of 6-chloropyridin-2-amine, 6-amino-2-chloropyridin-3-ol, was identified by 1 H NMR .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The compound “2- ( (5-Chloropyridin-2-YL)amino)-2-oxoacetic acid” has a molecular weight of 200.58 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .科学研究应用

Anti-Fibrosis Activity

This compound has been used in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .

Fungicidal Activity

Pyrimidinamine derivatives, which include this compound, have been considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Control of Corn Rust

The commercial pyrimidinamine fungicide diflumetorim was not ideal in controlling corn rust (P. sorghi) . However, new compound molecules, which were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism, showed excellent fungicide activity .

Synthesis of Novel Heterocyclic Compounds

To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed . These compounds were synthesized and their biological activities were evaluated .

Development of New Agrochemicals

With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .

未来方向

The future directions in the research and development of this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, a study describes the synthesis and vacuole-inducing activity of 5- ( (4- (pyridin-3-yl)pyrimidin-2-yl)amino)-1 H -indole-2-carbohydrazide derivatives, including five potent derivatives that exhibit excellent vacuole-inducing activity .

作用机制

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities .

Biochemical Pathways

It’s known that similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .

Action Environment

It’s known that similar compounds have shown excellent fungicidal activity .

属性

IUPAC Name |

6-[(5-chloropyridin-2-yl)amino]-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-15-6-13-9(4-10(15)16)14-8-3-2-7(11)5-12-8/h2-6H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFICKXLUVHRKHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)NC2=NC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

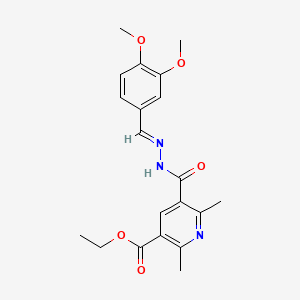

![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)

![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)